molecular formula C11H16ClNO B13536445 4-(2-Chloro-4-methoxyphenyl)butan-1-amine

4-(2-Chloro-4-methoxyphenyl)butan-1-amine

Cat. No.: B13536445
M. Wt: 213.70 g/mol
InChI Key: JDGADHVAPBXKMX-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methoxyphenyl)butan-1-amine is an organic compound that features a butan-1-amine backbone substituted with a 2-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butan-1-amine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-(2-Chloro-4-methoxyphenyl)butan-2-one: Contains a ketone group instead of an amine, leading to different chemical properties and applications.

Uniqueness

4-(2-Chloro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(2-chloro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16ClNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

InChI Key

JDGADHVAPBXKMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCCN)Cl

Origin of Product

United States

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